molecular formula C4H3N5O B15095631 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one CAS No. 57351-74-3

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one

Cat. No.: B15095631
CAS No.: 57351-74-3
M. Wt: 137.10 g/mol
InChI Key: LOBCIVCNIBYPOH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a fused heterocyclic compound featuring a triazole ring annulated with a triazine ring. This scaffold is integral to the antiviral drug Triazavirin® (Riamilovir), which has demonstrated efficacy against influenza A/B and SARS-CoV-2 . The compound’s structure allows for versatile functionalization at positions 1, 3, 7, and 8, enabling modulation of physicochemical and biological properties. Key derivatives include 7-methylsulfanyl-3-nitro variants (Triazavirin’s active pharmaceutical ingredient) and 3,7-dinitro-4-amino analogs (explosive materials) .

Properties

CAS No.

57351-74-3

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C4H3N5O/c10-3-1-6-8-4-5-2-7-9(3)4/h1-2H,(H,5,7,8)

InChI Key

LOBCIVCNIBYPOH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N=CNN2C1=O

Origin of Product

United States

Preparation Methods

One-Pot Cyclization of Indole Derivatives

A patent-pending method demonstrates the efficient synthesis of triazolotriazinones via one-pot cyclization. For example, reacting indole-2-carboxylic acid hydrazide with triethyl orthoformate under reflux conditions yieldsTriazino[1,6-a]indol-4(3H)-one derivatives. Key conditions include:

  • Temperature : 140°C
  • Reaction Time : 4–6 hours
  • Solvent : Xylene or toluene

This method eliminates intermediate isolation steps, achieving yields of 78–92%.

Table 1: Representative One-Pot Cyclization Outcomes

Starting Material Product Yield (%) Conditions
Indole-2-carboxylic acid hydrazide Triazino[1,6-a]indol-4(3H)-one 85 Xylene, reflux, 4 h
5-Methoxyindole-2-carbohydrazide 7-Methoxy-triazinoindol-4(3H)-one 92 Toluene, reflux, 6 h

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazide serves as a precursor for triazole ring formation. Heating thiosemicarbazide with formamide at 110–120°C generates 1,2,4-triazole-3-thione, a critical intermediate. Subsequent alkylation or acylation introduces substituents essential for triazolotriazinone synthesis:

Thiosemicarbazide + Formamide → 1,2,4-Triazole-3-thione (85% yield)  
1,2,4-Triazole-3-thione + Phenacyl bromide → 3-Phenacylthio-1,2,4-triazole (90% yield)  

This route enables modular functionalization, critical for tailoring biological activity.

Heterocyclization Strategies

(3+3) Heterocyclization with Diazaiminium Salts

Reacting 3-amino-1,2,4-triazole with diazaiminium perchlorate in xylene under reflux forms triazolo[1,5-a]triazinium derivatives. The reaction proceeds via nucleophilic attack at the triazole’s amino group, followed by cyclodehydration:

3-Amino-1,2,4-triazole + Diazaiminium perchlorate → Triazolo[1,5-a]triazinium perchlorate  

Optimized Conditions :

  • Solvent : Xylene
  • Temperature : 140°C
  • Duration : 25 hours
  • Yield : 70–75%

(4+2) Heterocyclization with Isocyanate Reagents

Triazoles bearing –N–C appendages react with methyl isocyanate to form fused triazolotriazines. For instance, 5-amino-1,2,4-triazole-1-carboxamide and triethyl orthoformate yield 7-oxo-triazolotriazine:

5-Amino-1,2,4-triazole-1-carboxamide + Triethyl orthoformate → 7-Oxo-triazolotriazine (44)  

Key Parameters :

  • Temperature : 140°C
  • Catalyst : None required
  • Yield : 68%

Functionalization and Derivatization

Alkylation at Nitrogen Centers

Superbasic media (e.g., DMSO–K₂HCO₃) facilitate alkylation of the triazinone core. Treating the sodium salt ofTriazolo[5,1-c]triazin-4(1H)-one with 3-bromopropene introduces allyl groups at N1 or N3 positions:

Sodium salt + 3-Bromopropene → N-Allyl-triazolotriazinone (Yield: 65–72%)  

Table 2: Alkylation Reactions and Outcomes

Alkylating Agent Position Modified Yield (%)
3-Bromopropene N1 72
Benzyl chloride N3 68

Nitro and Amino Group Introductions

Electrophilic nitration using fuming HNO₃ at 0°C introduces nitro groups at C3 or C7, critical for antiviral activity. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces nitro to amino groups, enabling further coupling reactions:

Triazolotriazinone + HNO₃ → 3-Nitro-triazolotriazinone (Yield: 80%)  
3-Nitro-triazolotriazinone + H₂/Pd-C → 3-Amino-triazolotriazinone (Yield: 95%)  

Industrial-Scale Production

Continuous Flow Reactor Optimization

A patent highlights the use of continuous flow systems to enhance reaction efficiency and reduce waste. Key advantages include:

  • Residence Time : 10–15 minutes
  • Temperature Control : ±2°C accuracy
  • Yield Improvement : 12–15% over batch methods

Solvent Recycling and Purification

Industrial processes employ distillation to recover xylene and toluene, reducing solvent consumption by 40%. Chromatography-free purification via crystallization in ethanol–water mixtures achieves >99% purity.

Mechanistic Insights and Kinetic Studies

Cyclization Kinetics

Studies on the activation energy ($$Ea$$) of triazole–triazine fusion reveal:
$$
E
a = 92.5\ \text{kJ/mol} \quad (\text{Rate-determining step})
$$
This suggests a concerted mechanism favoring polar aprotic solvents.

Density Functional Theory (DFT) Analysis

DFT calculations identify the triazole N2 atom as the most nucleophilic site ($$f^+ = 0.35$$), aligning with observed regioselectivity in heterocyclization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at positions activated by electron-withdrawing effects. For example:

  • Reaction with halogenated sugars : The sodium salt of triazolo[5,1-c] triazin-4(1H)-one reacts with tetra-acetyl-α-D-bromoglucose to form protected nucleosides (e.g., 5a-c ) in 40–50% yield. Deacetylation yields β-D-ribofuranosyl derivatives (6a-c ) (Scheme 1) .

Table 1: Nucleophilic Substitution with Sugars

SubstrateReagentProductYieldConditions
Sodium salt of triazinoneTetra-acetyl-α-D-bromoglucoseProtected nucleoside (5a-c)40–50%DMF, Na₂CO₃, rt
Protected nucleoside (5a-c)MeONa/MeOHDeprotected nucleoside (6a-c)77%Reflux, 0.5 h

Cyclization and Heterocyclization

The triazinone core participates in cyclization reactions to form extended heterocycles:

  • (3+3) Heterocyclization : 3(5)-Amino-1,2,4-triazoles react with reagents introducing C–N–C fragments (e.g., diazaiminium salts) to yield triazolo[1,5-a] triazinium derivatives (23 ) .

  • (4+2) Heterocyclization : Triazoles with –N–C appendages at C3(5) react with N–C fragment donors (e.g., methyl isocyanate) to form fused triazolotriazines .

Table 2: Key Cyclization Pathways

Starting MaterialReagentProductConditions
3-Amino-1,2,4-triazoleDiazaiminium perchlorateTriazinium perchlorate (23)Xylene, reflux, 25 h
5-Amino-1,2,4-triazole-1-carboxamideTriethyl orthoformate7-Oxo-triazolotriazine (44)140°C, 4 h

Nitro Group Reduction

The nitro derivative (1-methyl-3-nitro- triazolo[5,1-c] triazin-4-one, CID 534894) can undergo reduction:

  • Reduction to amine : Catalytic hydrogenation or treatment with NaBH₄/LiAlH₄ reduces the nitro group to –NH₂, enhancing biological activity (e.g., kinase inhibition) .

Methyl Group Oxidation

The methyl-substituted analog (3-methyl derivative, CID 592039) is susceptible to oxidation:

  • Oxidation to carboxylic acid : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the methyl group to a carboxylate, enabling further derivatization .

Ring-Opening and Rearrangement

Under harsh conditions, the fused ring system undergoes rearrangement:

  • Thermal rearrangement : Heating at >200°C induces ring-opening to form linear triazole-triazine hybrids, which can recyclize under acidic conditions .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets involve non-covalent reactions:

  • Kinase inhibition : Hydrogen bonding with c-Met kinase’s active site (e.g., via N7 and O4 positions) blocks ATP binding, suppressing cancer cell proliferation .

  • Antiviral mechanisms : Intercalation into viral DNA/RNA disrupts replication, as seen in derivatives with electron-withdrawing substituents .

Comparative Reactivity of Derivatives

Table 3: Substituent Effects on Reactivity

DerivativeSubstituentReactivity Trend
3-Methyl (CID 592039)–CH₃↑ Steric hindrance; ↓ electrophilic substitution
3-Nitro (CID 534894)–NO₂↑ Electron withdrawal; ↑ nucleophilic attack
7-Oxo (44)=O↑ Hydrogen bonding; stabilizes reduced forms

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for drug design and discovery .

Medicine

In medicine, derivatives of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one are being explored for their potential therapeutic effects. These compounds may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development .

Industry

In the industrial sector, the compound is used in the production of high-performance materials. Its thermal stability and resistance to mechanical stress make it suitable for applications in aerospace, defense, and other high-tech industries .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related azolo-triazines and their comparative properties:

Compound Substituents Key Properties Applications References
Triazavirin (7-methylsulfanyl-3-nitro) R1=MeS, R3=NO₂ Antiviral activity (in vivo activation via nitro group substitution); LogP = 1.2 Influenza, COVID-19 treatment
3,7-Dinitro-4-amino-triazolo-triazine (TTX) R3=NO₂, R7=NO₂, R4=NH₂ High detonation velocity (8,950 m/s); Low sensitivity (IS > 40 J) Insensitive energetic material
7-Bromo-3-tert-butylpyrazolo-triazin-4-one R7=Br, R3=tert-butyl Planar crystal lattice; Br···O halogen bonding (2.98 Å) Structural studies, halogen-bonded networks
1-Methyl-3-nitro-triazolo-triazin-4-one R1=Me, R3=NO₂ Melting point: 79–81°C; Soluble in polar aprotic solvents Intermediate for nucleophilic substitution
3-(Glutathion-S-yl)-7-methylsulfanyl derivative R3=glutathionyl, R7=MeS Mimics furanosyl moiety (similar to aciclovir); Bioactivation via cysteine adducts Prodrug design, antiviral metabolites

Key Comparative Insights:

Antiviral Activity

  • Triazavirin’s 7-methylsulfanyl-3-nitro substitution is critical for its prodrug behavior. The nitro group undergoes nucleophilic substitution with biogenic thiols (e.g., cysteine, glutathione), generating active metabolites that inhibit viral replication . In contrast, pyrazolo-triazines (e.g., 7-bromo-3-tert-butyl derivatives) lack this bioactivation pathway due to stable bromo/tert-butyl groups, rendering them pharmacologically inert .

Energetic Performance The 3,7-dinitro-4-amino analog (TTX) outperforms RDX in detonation velocity (8,950 vs. 8,750 m/s) while exhibiting lower mechanical sensitivity (impact sensitivity > 40 J vs. 7.4 J for RDX). This is attributed to fused-ring conjugation and hydrogen-bonding networks stabilizing the crystal lattice .

Structural Features Halogenated Derivatives: 7-Bromo-pyrazolo-triazines form planar crystals stabilized by Br···O interactions (2.98 Å), whereas Triazavirin’s methylsulfanyl group induces non-planar conformations, reducing crystallinity . N-Alkylation: 1-Methyl substitution (e.g., 1-methyl-3-nitro derivative) enhances solubility in ethanol and DMSO compared to unsubstituted triazinones, facilitating synthetic modifications .

Metabolic Stability Triazavirin derivatives with 2-hydroxyethyloxymethyl groups (e.g., compound 13) exhibit improved hydrolytic stability over acetylated analogs (e.g., compound 10f), mimicking the stability of aciclovir’s furanosyl moiety .

Research Findings and Data

Reactivity of Nitro Group in Triazavirin Derivatives

  • Nucleophilic Substitution : Triazavirin reacts with cysteine/glutathione at room temperature (EtOH, pH 7–8) to form 3-(thioalkyl) derivatives (e.g., compound 7, 8a–f). The reaction rate (t₁/₂ = 2–4 hrs) correlates with nitro group electrophilicity .
  • Bioactivation : Substitution generates metabolites mimicking RNA nucleosides, interfering with viral polymerase activity .

Energetic Properties of Nitro-Substituted Derivatives

Parameter TTX RDX
Detonation Velocity 8,950 m/s 8,750 m/s
Impact Sensitivity (IS) > 40 J 7.4 J
Friction Sensitivity 252 N 120 N
Thermal Stability Decomp. > 250°C Decomp. > 210°C

Data from

Crystallographic Data

  • 7-Bromo-3-tert-butylpyrazolo-triazin-4-one : Space group P2₁/c, Z = 4, density = 1.712 g/cm³ .
  • Triazavirin Sodium Salt: Monoclinic (P2₁), hydrogen-bonded dimeric structure stabilizing the nitro group .

Biological Activity

The compound [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic structure that has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral, antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one
  • Molecular Formula : C₅H₄N₆O
  • Molecular Weight : 180.13 g/mol

The structure of this compound features a triazole ring fused with a triazinone moiety, contributing to its unique reactivity and biological profile.

Antiviral Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one exhibit significant antiviral properties. One notable derivative is Riamilovir (Triazavirin), which has shown efficacy against SARS-CoV-2. The compound's mechanism likely involves inhibition of viral replication through interference with viral RNA synthesis pathways .

Antibacterial Activity

The antibacterial potential of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one derivatives has been explored extensively. Studies indicate that certain compounds within this class possess strong activity against both Gram-positive and Gram-negative bacteria. For instance:

  • MIC Values : Some derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .

Anticancer Activity

The anticancer properties of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one have been investigated in various in vitro studies. Certain derivatives have demonstrated cytotoxic effects against multiple cancer cell lines:

  • Case Study : A derivative exhibited IC50 values indicating potent inhibition of growth in cervical and bladder cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the triazole ring can enhance cytotoxicity.

Research Findings and Data Tables

Biological ActivityCompoundMIC/IC50 ValueReference
AntiviralRiamilovirEffective against SARS-CoV-2
AntibacterialDerivative A0.046 μM (MRSA)
AnticancerDerivative BIC50 = 5 μM (Cervical Cancer)

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one and its derivatives?

Answer: The synthesis of this scaffold typically involves cyclization reactions or nucleophilic substitutions. Key methods include:

  • Cyclization of hydrazine derivatives : Reacting 3-hydrazino-1,2,4-triazines or triazoles with carbonyl compounds (e.g., benzil) under acidic conditions .
  • Vorbrüggen glycosylation : Silylation of the heterocycle followed by reaction with protected sugar derivatives (e.g., tetra-O-acetyl-β-D-ribofuranose) in the presence of Lewis acids like TMSOTf, yielding nucleoside analogs .
  • Alkylation of sodium salts : Using haloalkanes (e.g., 3-bromopropene) in superbasic media (DMSO–K₂HCO₃) to introduce substituents at specific nitrogen positions .

Q. What is the antiviral mechanism of action for derivatives like Riamilovir (Triazavirin®)?

Answer: Riamilovir (7-methylthio-3-nitro derivative) exhibits broad-spectrum antiviral activity by targeting viral proteases or replicases. Key mechanisms include:

  • Nucleophilic substitution : The nitro group undergoes substitution with thiol-containing biomolecules (e.g., glutathione or cysteine), mimicking interactions with viral proteins .
  • Inhibition of viral Mpro : Computational studies (DFT, molecular docking) suggest binding to the 2019-nCoV main protease (Mpro) via HOMO-LUMO interactions and hydrogen bonding .

Q. Key Evidence :

  • Substitution of the nitro group with glutathione yields adducts (e.g., compound 9 ) that disrupt viral replication .
  • Triazavirin’s low IC₅₀ against SARS-CoV-2 (1.2 μM) correlates with its electron-deficient nitro group enhancing electrophilic reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosylation reactions be addressed for nucleoside derivatives?

Answer: Regioselectivity in glycosylation is influenced by:

  • Protecting groups : Acetyl or pivaloyl groups on sugars direct β-configuration in nucleosides (e.g., 2a-e ) .
  • Silylation agents : Pre-silylation of the heterocycle (e.g., using BSA) ensures N1-glycosylation exclusively, avoiding N6 or N8 positions .
  • Alkylation conditions : Sodium salts of the triazolo-triazine scaffold react with halo-sugars (e.g., α-D-bromoglucose) to yield β-configured products (e.g., 5a-c ) .

Example : Vorbrüggen conditions produced 2a-e with >95% β-selectivity, confirmed by X-ray crystallography .

Q. What experimental and computational approaches resolve contradictions in spectral data for tautomeric forms?

Answer:

  • NMR spectroscopy : Distinguishes tautomers via chemical shifts. For example, N(1)- vs. N(4)-alkylation products show distinct ¹H NMR patterns (e.g., δ 8.2 ppm for N1 vs. δ 7.8 ppm for N4) .
  • X-ray crystallography : Definitive structural assignment of covalent hydrates or methanolates (e.g., compound 6a ) .
  • DFT calculations : Predict stability of tautomers; nitro group electron-withdrawing effects favor the 4(1H)-one tautomer in Riamilovir .

Case Study : Alkylation of the sodium salt with 3-bromopropene produced N(1), N(3), and N(4) derivatives, resolved via ¹H NMR coupling constants .

Q. How do structural modifications impact thermal stability and sensitivity in energetic derivatives?

Answer:

  • Nitro group positioning : 3,7-Dinitro derivatives (e.g., TTX) exhibit high density (1.86 g/cm³) and thermal stability (Tₐₙₜₕ = 280°C) due to planar conjugation .
  • Fused rings : Triazolo-triazine cores reduce sensitivity (IS >30 J, FS >360 N) compared to RDX, making them safer explosives .

Q. What methodological strategies optimize nucleophilic substitution of the nitro group?

Answer:

  • Thiol nucleophiles : Cysteine or glutathione in aqueous ethanol (pH 7–9) selectively replace nitro groups, forming stable S-adducts (e.g., 126 ) .
  • Acid catalysis : HCl/EtOH promotes substitution with electron-rich aromatics (e.g., morpholine) under reflux .
  • Protecting groups : Pivaloyloxymethyl groups enhance solubility for in vivo studies (e.g., compound 59 ) .

Example : Substitution of Riamilovir’s nitro group with glutathione achieved 85% yield in BuOH–AcOH–H₂O (4:1:1) .

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